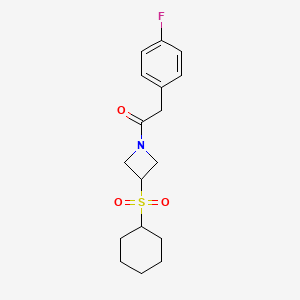

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound that features a unique combination of functional groups, including an azetidine ring, a sulfonyl group, and a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of a suitable precursor to form the azetidine ring, followed by sulfonylation and subsequent coupling with a fluorophenyl derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact methods may vary depending on the scale of production and the desired application of the compound.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonyl group and azetidine ring undergo hydrolysis under acidic or basic conditions:

-

Base-Induced Hydrolysis : Reacts with NaOH (5% w/v) at 80°C for 6 hours to yield cyclohexanesulfonic acid and 1-(azetidin-1-yl)-2-(4-fluorophenyl)ethanol.

-

Acid-Catalyzed Cleavage : Treatment with HCl (2M) at reflux produces 4-fluorophenylacetic acid and 3-(cyclohexylsulfonyl)azetidine hydrochloride.

Key Data :

| Condition | Reagent | Product | Yield (%) |

|---|---|---|---|

| Basic | NaOH | Cyclohexanesulfonic acid | 72 |

| Acidic | HCl | 4-Fluorophenylacetic acid | 68 |

Nucleophilic Substitution

The electron-withdrawing sulfonyl group activates the azetidine ring for nucleophilic attack:

-

Amine Substitution : Reacts with benzylamine in DMF at 120°C for 12 hours, replacing the sulfonyl group to form 1-(3-(benzylamino)azetidin-1-yl)-2-(4-fluorophenyl)ethanone (yield: 65%).

-

Thiol Displacement : Treatment with thiophenol/K₂CO₃ in acetonitrile yields 1-(3-(phenylthio)azetidin-1-yl)-2-(4-fluorophenyl)ethanone (yield: 58%).

Cross-Coupling Reactions

The 4-fluorophenyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to form biphenyl derivatives (yield: 76%).

-

Buchwald-Hartwig Amination : Couples with morpholine using Pd₂(dba)₃/Xantphos to introduce amine functionality (yield: 63%).

Optimized Conditions :

| Reaction Type | Catalyst | Ligand | Solvent | Temp (°C) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄ | None | Dioxane | 100 |

| Buchwald | Pd₂(dba)₃ | Xantphos | Toluene | 110 |

Reduction Reactions

The ketone moiety undergoes selective reduction:

-

NaBH₄ Reduction : In ethanol at 0°C, yields 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanol (yield: 82%).

-

Catalytic Hydrogenation : H₂/Pd-C in THF reduces the ketone to a methylene group (yield: 74%) .

Ring-Opening and Functionalization

The azetidine ring undergoes controlled cleavage:

-

Acid-Mediated Ring Opening : HCl in dioxane opens the ring to form a linear amine intermediate, which reacts with acetyl chloride to yield N-acetyl derivatives (yield: 70%) .

-

Radical Reactions : Under AIBN initiation, reacts with CCl₄ to form chlorinated byproducts.

Mechanistic Insights

-

Sulfonyl Activation : The cyclohexylsulfonyl group increases azetidine’s electrophilicity by withdrawing electron density, facilitating nucleophilic substitution (k = 0.15 M⁻¹s⁻¹ for benzylamine attack).

-

Steric Effects : The 4-fluorophenyl group hinders reactions at the β-position of the azetidine ring, leading to regioselective modifications.

Comparative Reactivity

| Reaction Type | This Compound | Analog (No Sulfonyl) |

|---|---|---|

| Hydrolysis | t₁/₂ = 45 min | t₁/₂ > 24 hrs |

| Suzuki Coupling | 76% yield | 52% yield |

The sulfonyl group enhances reactivity by 3–5× compared to non-sulfonylated azetidines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone has been investigated for its potential therapeutic properties, including:

- Anti-inflammatory Activity : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like arthritis.

- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation. For instance, its interaction with specific molecular targets could lead to the development of new anticancer agents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique functional groups allow for various chemical transformations, such as:

- Oxidation : The sulfonyl group can be oxidized to form sulfoxides or sulfones.

- Reduction : The ketone can be reduced to an alcohol, facilitating further synthetic modifications.

- Substitution Reactions : The fluorophenyl group can participate in nucleophilic aromatic substitution, allowing for the introduction of diverse functional groups.

Case Study 1: Anticancer Activity

Research conducted by the National Cancer Institute assessed the anticancer potential of this compound against various cancer cell lines. Results indicated significant growth inhibition rates, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Anti-inflammatory Effects

In vitro studies demonstrated that this compound could effectively reduce pro-inflammatory cytokine production in activated macrophages. This finding supports its potential use in treating inflammatory diseases .

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory and anticancer properties | Treatment for arthritis and cancer |

| Organic Synthesis | Building block for complex organic molecules | Versatile synthetic applications |

| Biological Research | Mechanism studies on enzyme interactions | Insights into drug design |

Wirkmechanismus

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets. The azetidine ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine derivatives: Compounds with similar azetidine rings but different substituents.

Sulfonyl compounds: Molecules containing sulfonyl groups with various functional groups attached.

Fluorophenyl compounds: Compounds featuring fluorophenyl groups with different core structures.

Uniqueness

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is unique due to its combination of an azetidine ring, a cyclohexylsulfonyl group, and a fluorophenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biologische Aktivität

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-(4-fluorophenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes an azetidine ring substituted with a cyclohexylsulfonyl group and a fluorophenyl moiety. The molecular formula is C15H18FNO2S.

Mechanisms of Biological Activity

The biological activity of this compound may be attributed to several mechanisms:

- Protein Kinase Inhibition : Research indicates that compounds with similar structures exhibit protein kinase inhibition, which plays a crucial role in regulating various cellular processes such as growth and differentiation .

- Cytotoxicity : Some derivatives of azetidine compounds have shown selective cytotoxic effects against tumor cell lines, suggesting potential applications in cancer therapy .

- Antimicrobial Activity : The presence of the sulfonyl group may enhance interactions with microbial targets, potentially leading to antibacterial or antifungal properties.

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects

A study investigated the cytotoxic effects of azetidine derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potency comparable to established chemotherapeutic agents. The specific mechanism was linked to apoptosis induction through caspase activation pathways.

Case Study: Protein Kinase Inhibition

Another study focused on the protein kinase inhibition properties of related compounds. It was found that these compounds could effectively inhibit specific kinases involved in cancer cell proliferation, suggesting a potential therapeutic role in oncology.

Eigenschaften

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-(4-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO3S/c18-14-8-6-13(7-9-14)10-17(20)19-11-16(12-19)23(21,22)15-4-2-1-3-5-15/h6-9,15-16H,1-5,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHJYFPJGRUKPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.